7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
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Overview
Description
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol: is an organic compound with the molecular formula C16H19BO3. It is known for its unique structure, which includes a naphthalene ring substituted with a boronate ester group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the borylation of naphthalen-2-ol. One common method is the reaction of naphthalen-2-ol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
Chemistry: 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a fluorescent probe due to its naphthalene moiety. It can help in studying biological processes and interactions at the molecular level.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its boronate ester group can participate in cross-coupling reactions, which are essential for the synthesis of these materials.
Mechanism of Action
The mechanism of action of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol involves its ability to undergo various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the naphthalene ring can interact with aromatic systems through π-π stacking interactions, contributing to its utility in supramolecular chemistry.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of a naphthalene ring.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester without the aromatic ring.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness: The uniqueness of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol lies in its combination of a naphthalene ring with a boronate ester group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1426082-77-0 |
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Molecular Formula |
C16H19BO3 |
Molecular Weight |
270.1 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11-6-8-14(18)10-12(11)9-13/h5-10,18H,1-4H3 |
InChI Key |
BNVPIKXFHBYFKI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)O |
Purity |
95 |
Origin of Product |
United States |
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